molecular formula C11H8BrNO4 B11834593 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one CAS No. 58471-16-2

8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one

Cat. No.: B11834593
CAS No.: 58471-16-2
M. Wt: 298.09 g/mol
InChI Key: NYISBYZUGKUHAD-UHFFFAOYSA-N
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Description

8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group, and a dioxolo ring fused to an isoquinoline core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the bromine atom and the methoxy group. The dioxolo ring is then fused to the isoquinoline core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are often optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents replacing the bromine atom .

Mechanism of Action

The mechanism of action of 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

CAS No.

58471-16-2

Molecular Formula

C11H8BrNO4

Molecular Weight

298.09 g/mol

IUPAC Name

8-bromo-4-methoxy-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one

InChI

InChI=1S/C11H8BrNO4/c1-15-10-8-5(6(12)3-13-11(8)14)2-7-9(10)17-4-16-7/h2-3H,4H2,1H3,(H,13,14)

InChI Key

NYISBYZUGKUHAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC3=C1OCO3)C(=CNC2=O)Br

Origin of Product

United States

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